BI 99179

Fatty Acid Synthase Cancer Metabolism Biochemical Assay

BI 99179 is the preferred chemical probe for in vivo FAS validation requiring confirmed central nervous system exposure after oral dosing. With an IC50 of 79 nM, >30-fold selectivity over off-targets at 10 μM, and proven brain penetration, it outperforms alternatives like C75 (IC50 15.5 μM) and Cerulenin (4.5 μM). Ideal for neuroinflammation, feeding behavior, and energy homeostasis studies where reliable target engagement and clean pharmacology are critical.

Molecular Formula C23H25N3O3
Molecular Weight 391.5 g/mol
CAS No. 1291779-76-4
Cat. No. B606103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBI 99179
CAS1291779-76-4
SynonymsBI99179;  BI-99179;  BI 99179; 
Molecular FormulaC23H25N3O3
Molecular Weight391.5 g/mol
Structural Identifiers
SMILESCCC(=O)NC1CCC(C1)C(=O)N(C)C2=CC=C(C=C2)C3=NC4=CC=CC=C4O3
InChIInChI=1S/C23H25N3O3/c1-3-21(27)24-17-11-8-16(14-17)23(28)26(2)18-12-9-15(10-13-18)22-25-19-6-4-5-7-20(19)29-22/h4-7,9-10,12-13,16-17H,3,8,11,14H2,1-2H3,(H,24,27)/t16-,17+/m1/s1
InChIKeyYNFDIGJKJPNFFD-SJORKVTESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





BI 99179 CAS 1291779-76-4: Potent and Selective Type I Fatty Acid Synthase Inhibitor for In Vivo Target Validation


BI 99179 (CAS: 1291779-76-4) is a cyclopentanecarboxanilide-derived, non-covalent small molecule inhibitor of type I fatty acid synthase (FAS). It was developed as a chemical probe for the in vivo validation of FAS as a therapeutic target in lipid metabolism-related disorders [1]. The compound is characterized by an enzymatic IC50 of 79 nM, a favorable oral pharmacokinetic profile with both peripheral and central exposure in rats, and broad selectivity against a panel of off-targets [1][2].

Why Generic FAS Inhibitors Cannot Replace BI 99179 in CNS-Focused Lipid Metabolism Studies


Substituting BI 99179 with other FAS inhibitors for in vivo studies—particularly those requiring central nervous system target engagement—is not straightforward due to marked differences in potency, selectivity, and pharmacokinetic properties. While several FAS inhibitors exist, many exhibit significantly lower biochemical potency (e.g., Cerulenin IC50 4.5 μM, C75 IC50 15.5 μM [1]), lack of documented central exposure, or narrower selectivity profiles. BI 99179's unique combination of sub-100 nM potency, high selectivity across >30 off-targets, and confirmed brain penetration after oral dosing [2] establishes a distinct performance threshold that cannot be assumed for in-class alternatives.

Quantitative Evidence Guide: Selecting BI 99179 Over Alternative FAS Inhibitors


BI 99179 vs. Cerulenin and C75: Superior Biochemical Potency Against Type I FAS

BI 99179 exhibits a biochemical IC50 of 79 nM against type I fatty acid synthase (FAS) [1], which is substantially more potent than the natural product inhibitor Cerulenin (IC50 4.5 μM) and the synthetic inhibitor C75 (IC50 15.5 μM) when evaluated under comparable cell-free assay conditions [2].

Fatty Acid Synthase Cancer Metabolism Biochemical Assay

BI 99179 vs. GSK2194069: ~3-Fold Greater Potency in NADPH Consumption Assay

In an independent NADPH consumption assay, BI 99179 demonstrated an IC50 of 13 nM, which is approximately 3-fold more potent than the structurally distinct FAS inhibitor GSK2194069 (IC50 41 nM) [1].

Fatty Acid Synthase Enzymatic Assay Chemical Probe Validation

BI 99179 vs. GSK2194069: Enhanced Brain Penetration and Central Exposure

Unlike many FAS inhibitors that lack documented central nervous system exposure, BI 99179 exhibits significant brain penetration following oral administration in rats, as established in the original discovery report [1]. In contrast, GSK2194069's central exposure profile is not prominently featured as a key attribute in its characterization [2].

CNS Exposure Pharmacokinetics Oral Bioavailability

Broad Off-Target Selectivity Profile Confirmed Across >30 Targets

BI 99179 was screened against a panel of over 30 unrelated enzymes, receptors, and ion channels at a concentration of 10 μM, showing less than 20% inhibition for all targets except DAT/SLC6A3 (77% inhibition) [1]. This broad selectivity profile minimizes the risk of confounding off-target pharmacology in cellular and in vivo studies, a feature not uniformly documented for earlier FAS inhibitors like Cerulenin or C75.

Off-Target Selectivity Kinase Panel GPCR Screen

Optimal Research Applications for BI 99179 Based on Evidence-Driven Differentiation


In Vivo Target Validation in CNS Lipid Metabolism Studies

For experiments investigating the role of FAS in central regulation of feeding behavior, energy homeostasis, or neuroinflammation, BI 99179 is the preferred chemical probe due to its documented central exposure following oral administration in rats [1]. Alternative FAS inhibitors lacking confirmed brain penetration are unsuitable for these applications.

High-Sensitivity Biochemical and Cellular Assays Requiring Potent FAS Inhibition

BI 99179's sub-100 nM biochemical potency (IC50 79 nM) [1] and 3-fold superiority over GSK2194069 in NADPH consumption assays [2] make it ideal for dose-response studies and competition assays where robust, low-concentration target engagement is required.

Selective FAS Inhibition in Complex Biological Systems

In multi-target pharmacology studies or phenotypic screens, BI 99179's broad selectivity profile (>30 off-targets with <20% inhibition at 10 μM) [3] reduces the likelihood of confounding off-target effects, enabling cleaner interpretation of FAS-dependent phenotypes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for BI 99179

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.